molecular formula C11H13BrClNO B1277438 T-Butyl 5-bromo-2-chlorobenzamide CAS No. 892018-58-5

T-Butyl 5-bromo-2-chlorobenzamide

Cat. No. B1277438
M. Wt: 290.58 g/mol
InChI Key: FEFODIGBKSBKHV-UHFFFAOYSA-N
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Description

“T-Butyl 5-bromo-2-chlorobenzamide” is a chemical compound with the CAS Number: 892018-58-5. It has a molecular weight of 290.59 . The IUPAC name for this compound is 5-bromo-N-(tert-butyl)-2-chlorobenzamide .


Synthesis Analysis

The synthesis of “T-Butyl 5-bromo-2-chlorobenzamide” involves the reaction of 5-bromo-2-chlorobenzoic acid with tert-butylamine in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC).


Molecular Structure Analysis

The molecular formula of “T-Butyl 5-bromo-2-chlorobenzamide” is C11H13BrClNO . The InChI code for this compound is 1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

“T-Butyl 5-bromo-2-chlorobenzamide” has a molecular weight of 290.59 . The exact mass of this compound is 288.98700 . .

Scientific Research Applications

Environmental Safety Prediction

T-Butyl 5-bromo-2-chlorobenzamide, as a derivative of 2-Chlorobenzamide, has implications in environmental safety. The prediction model for the level and time of occurrence of peak concentration of 2-Chlorobenzamide, a main degradation product of CCU (1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea) in the environment, has been developed and verified with experimental data. This model is crucial as 2-Chlorobenzamide has been identified as a potential carcinogen, affecting the environmental safety of CCU (Lu, Zhou, & Liu, 2004).

Synthesis of Molecular Complexing Agents

Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, crucial for the preparation of metal-complexing molecular rods, have been developed. Compounds like 5-Bromo-2,2'-bipyridine and its derivatives were synthesized through Stille coupling, showing significant potential for applications in complex molecular structures (Schwab, Fleischer, & Michl, 2002).

Antagonistic and Bioactive Compounds

The compound has been used in the synthesis of non-peptide CCR5 antagonists. These compounds exhibit certain bioactivities and are characterized by methods like NMR and MS, indicating their potential in medical research for targeting specific receptors (Bi, 2014), (De-ju, 2014), (De-ju, 2015).

Inhibition of Biofilm Formation

The compound, particularly its derivative (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, was found to inhibit the swarming motility and biofilm formation of Escherichia coli. It did not inhibit growth but significantly reduced biofilm thickness and the number of live cells, suggesting its potential in controlling bacterial biofilms (Ren, Sims, & Wood, 2001).

Safety And Hazards

“T-Butyl 5-bromo-2-chlorobenzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-N-tert-butyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFODIGBKSBKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428960
Record name T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butyl 5-bromo-2-chlorobenzamide

CAS RN

892018-58-5
Record name T-BUTYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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